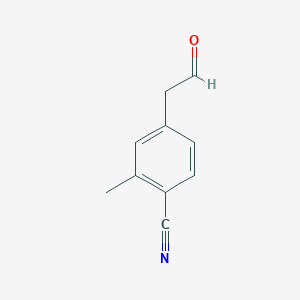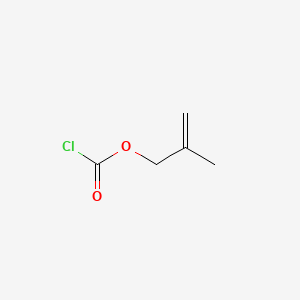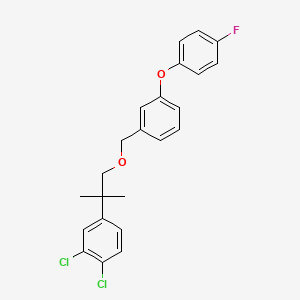
2-(4-bromo-3-methylphenyl)-2-ethyl-1,3-Dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromo-3-methylphenyl)-2-ethyl-1,3-Dioxolane is an organic compound with the molecular formula C10H11BrO2 It is a derivative of dioxolane, a heterocyclic acetal, and features a bromine atom and a methyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-3-methylphenyl)-2-ethyl-1,3-Dioxolane typically involves the reaction of 4-bromo-3-methylbenzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which subsequently undergoes cyclization to form the dioxolane ring. The reaction conditions often include refluxing the reactants in a suitable solvent such as toluene or benzene, with the removal of water to drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of efficient purification techniques such as distillation or crystallization is crucial to obtain high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-3-methylphenyl)-2-ethyl-1,3-Dioxolane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the bromine atom can yield the corresponding methylphenyl derivative using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), and bases (K2CO3, NaH).
Oxidation: Oxidizing agents (KMnO4, CrO3), solvents (acetone, acetic acid).
Reduction: Reducing agents (LiAlH4, H2/Pd), solvents (ether, ethanol).
Major Products
Substitution: Various substituted phenyl derivatives.
Oxidation: Ketones, carboxylic acids.
Reduction: Methylphenyl derivatives.
Scientific Research Applications
2-(4-bromo-3-methylphenyl)-2-ethyl-1,3-Dioxolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-bromo-3-methylphenyl)-2-ethyl-1,3-Dioxolane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine atom and the dioxolane ring can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Bromo-4-methylphenyl)-1,3-dioxolane
- 2-(4-Bromo-3-chloro-2-methylphenyl)-1,3-dioxolane
- 2-Bromomethyl-1,3-dioxolane
Uniqueness
2-(4-bromo-3-methylphenyl)-2-ethyl-1,3-Dioxolane is unique due to the specific positioning of the bromine and methyl groups on the phenyl ring, which can influence its reactivity and interaction with other molecules. This structural uniqueness can lead to distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C12H15BrO2 |
|---|---|
Molecular Weight |
271.15 g/mol |
IUPAC Name |
2-(4-bromo-3-methylphenyl)-2-ethyl-1,3-dioxolane |
InChI |
InChI=1S/C12H15BrO2/c1-3-12(14-6-7-15-12)10-4-5-11(13)9(2)8-10/h4-5,8H,3,6-7H2,1-2H3 |
InChI Key |
IWPMDSUZZFBZGB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(OCCO1)C2=CC(=C(C=C2)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2 Dimethyl-5-propionyl-[1,3]dioxane-4,6 dione](/img/structure/B8657859.png)

![2,3-Dimethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B8657869.png)


![3-Methyl-5-phenyl-4,5,7-triazatricyclo[7.4.0.0^{2,6}]trideca-1(9),2(6),3-trien-8-one](/img/structure/B8657896.png)







